2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[4,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[4,3-d]pyrimidine-2,4-dione derivatives, while reduction can produce dihydropyrido[4,3-d]pyrimidine derivatives.
Scientific Research Applications
2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell growth, differentiation, and survival . This inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial properties.
Quinazoline: Widely studied for its role as a kinase inhibitor in cancer therapy.
Uniqueness
2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced side effects.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-butan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C11H17N3/c1-3-8(2)11-13-7-9-6-12-5-4-10(9)14-11/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
OPXANCOVWJICCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C2CNCCC2=N1 |
Origin of Product |
United States |
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